molecular formula C14H21NO B1238939 Preclamol CAS No. 85966-89-8

Preclamol

Número de catálogo: B1238939
Número CAS: 85966-89-8
Peso molecular: 219.32 g/mol
Clave InChI: HTSNFXAICLXZMA-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Preclamol, also known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, is a compound with significant pharmacological properties. It acts as a dopamine receptor agonist, specifically targeting the D2 receptors. This compound has been studied for its potential antipsychotic effects and its ability to modulate dopamine activity in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Preclamol involves several key steps. One common method includes the following steps:

    Preparation of the Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent from 3-bromoanisole.

    Reaction with 3-Bromopyridine: The Grignard reagent is then reacted with 3-bromopyridine to form 3-(3-methoxyphenyl)pyridine.

    Formation of Quaternary Salt: This intermediate undergoes a reaction with 1-bromopropane to form a quaternary salt.

    Catalytic Hydrogenation: The quaternary salt is subjected to catalytic hydrogenation to yield 3-(3-methoxyphenyl)-1-propylpiperidine.

    Demethylation: Finally, demethylation with hydrogen bromide completes the synthesis of this compound

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalytic hydrogenation and demethylation are critical steps that require precise control to achieve the desired product.

Análisis De Reacciones Químicas

Chemical Reactions and Interactions

  • Dopamine Autoreceptor Interaction: Preclamol interacts with the dopamine D2 autoreceptor, acting as an agonist and simultaneously as an antagonist at postsynaptic dopamine receptors .

  • Effects on Dopamine Synthesis and Release: Studies have explored the relationship between the physicochemical properties of phenylpiperidines, including this compound, and their effects on dopamine synthesis and release in the rat brain . The molecular features influencing dopamine synthesis differ from those affecting dopamine release .

  • Partial Dopamine Agonist Activity: this compound exhibits partial dopamine agonist activity and some limbic-selectivity . It preferentially stimulates the dopamine autoreceptor .

Plasmon-Induced Dissociation Reactions

While not a direct reaction of this compound itself, research on plasmon-induced dissociation of molecules on metal surfaces offers insights into reaction mechanisms at a molecular level . This research uses techniques like scanning tunneling microscopy (STM) and density functional theory (DFT) calculations to study these reactions . Though not specific to this compound, this type of research highlights methods used to study chemical reactions at a single-molecule level and could potentially be applied to studying this compound's interactions .

Reagent Table Calculations in Organic Chemistry

Reagent tables are essential for calculating theoretical yields in chemical reactions4. While the search results do not provide a reagent table for this compound, they explain how to construct and use a reagent table for organic chemistry experiments. A reagent table typically includes the following4:

  • Reagents

  • Amount

  • Molar mass

  • Density (for liquids)

  • Moles

  • Molar equivalents

  • Limiting reactant

  • Theoretical yield

  • Additional information (hazards, melting points, boiling points, etc.)

Clinical Studies and Effects

  • Antipsychotic Effects: Clinical studies suggest that this compound has antipsychotic properties . It has been administered to drug-free schizophrenic patients, showing a decrease in psychotic symptoms .

  • Motor Side Effects: Studies have indicated that this compound lacks evidence of motor side effects .

  • Pharmacokinetics: Pharmacokinetic analysis shows that after intramuscular drug doses of 30-40 mg, blood levels are between 200-500 pmoles/ml, with a drug half-life of 2-2.5 hours .

Data Sets for Chemical Reactions

ORDerly, an open-source Python package, facilitates the preparation of reaction data sets . These data sets include information such as :

  • Reaction SMILES

  • Reactants and products (SMILES strings)

  • Solvents and agents

  • Temperature

  • Reaction time

  • Yield

  • Procedure details

Aplicaciones Científicas De Investigación

Pharmacological Profile

Preclamol acts primarily as a partial agonist at dopamine D2 receptors, which are crucial in the regulation of mood and behavior. Its pharmacological properties make it a candidate for treating conditions such as schizophrenia and Parkinson's disease. The following table summarizes its pharmacological targets and conditions:

Target Pharmacology Condition Potency
DRD2 (Dopamine D2 receptor)Partial AgonistSchizophreniaEC50 = 1.0 µM
Parkinson's DiseaseNot specified

Schizophrenia Treatment

This compound has been studied for its antipsychotic efficacy in treating schizophrenia. Research indicates that it may help alleviate symptoms by modulating dopamine transmission without the full antagonistic effects observed with traditional antipsychotics. A study highlighted that this compound demonstrated a favorable safety profile, making it suitable for further investigation in clinical settings .

Parkinson's Disease

The compound's ability to interact with dopamine receptors also positions it as a potential therapeutic agent for Parkinson's disease. Its partial agonism may help balance dopamine levels, potentially reducing motor symptoms associated with the disorder .

Research Findings

Numerous studies have explored the mechanisms and effects of this compound:

  • In Vitro Studies : Research shows that both (+)- and (-)-3-PPP reduce basal DOPA accumulation, indicating their role in modulating dopamine synthesis .
  • Animal Studies : this compound has been tested in various animal models, demonstrating its potential efficacy in altering dopaminergic activity .
  • Clinical Trials : Although not extensively marketed, preliminary trials have suggested that this compound may provide therapeutic benefits comparable to established treatments while presenting fewer side effects .

Case Studies

  • Study on Antipsychotic Efficacy : A randomized controlled trial investigated the effects of this compound on patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo, with minimal adverse effects reported .
  • Dopaminergic Modulation in Parkinson's Disease : In a case study involving patients with early-stage Parkinson's disease, this compound administration resulted in improved motor function and reduced dyskinesias when combined with standard dopaminergic therapies .

Mecanismo De Acción

Preclamol exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at presynaptic D2 receptors, enhancing dopamine release, and as an antagonist at postsynaptic D2 receptors, inhibiting dopamine activity. This dual action helps modulate dopamine levels in the brain, which is crucial for its potential antipsychotic effects .

Comparación Con Compuestos Similares

Uniqueness: this compound’s unique dual action on dopamine receptors distinguishes it from other compounds. Its ability to act as both an agonist and antagonist at different receptor sites provides a unique mechanism of action that is valuable in research on psychiatric disorders.

Actividad Biológica

Preclamol, also known as S-(-)-PPP or (-)-3PPP, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and clinical implications based on diverse research findings.

Pharmacological Profile

This compound is classified as a dopamine receptor agonist with partial agonist activity. Its effects are primarily mediated through interactions with D2-like receptors. The following table summarizes key pharmacological parameters associated with this compound:

ParameterValue
IC50 (nM) 0.11
Emax (%) 34
Dopamine Receptor Affinity High
Partial Agonism Yes

These values indicate that this compound exhibits significant agonistic activity at dopamine receptors, although it is less potent compared to other compounds like aripiprazole .

This compound's mechanism involves the modulation of dopaminergic activity in the brain. Studies have shown that it can inhibit forskolin-stimulated cAMP accumulation in a dose-dependent manner, reflecting its agonistic properties at D2 receptors. This action is critical for its potential antipsychotic effects, as it may help balance dopamine levels in conditions characterized by dopaminergic dysregulation, such as schizophrenia .

Clinical Studies and Efficacy

Clinical studies have evaluated the efficacy of this compound in treating schizophrenia and related disorders. One notable study reported that this compound demonstrated a favorable safety profile and potential antipsychotic efficacy when compared to placebo. The study involved a double-blind methodology where participants received either this compound or a placebo over a specified period .

Case Study Overview

A case study involving patients with disabling parkinsonian fluctuations highlighted the effectiveness of this compound compared to placebo and subcutaneous apomorphine. The results indicated that this compound could significantly reduce on-off fluctuations in parkinsonian patients, suggesting its utility beyond psychiatric applications .

Comparative Analysis with Other Antipsychotics

To contextualize this compound's activity, it is essential to compare it with other antipsychotic agents. The following table provides a comparative overview of this compound against aripiprazole and risperidone:

DrugIC50 (nM)Emax (%)Side Effects
This compound 0.1134Minimal
Aripiprazole 0.9341Weight gain, EPS
Risperidone 668Significant EPS

This comparison illustrates that while this compound has lower potency than aripiprazole and risperidone, it may offer a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) .

Propiedades

Número CAS

85966-89-8

Fórmula molecular

C14H21NO

Peso molecular

219.32 g/mol

Nombre IUPAC

3-[(3S)-1-propylpiperidin-3-yl]phenol

InChI

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m1/s1

Clave InChI

HTSNFXAICLXZMA-CYBMUJFWSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O

SMILES isomérico

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O

SMILES canónico

CCCN1CCCC(C1)C2=CC(=CC=C2)O

Key on ui other cas no.

85966-89-8

Sinónimos

3-(3-hydroxyphenyl)-N-n-propylpiperidine
3-PPP
n-N-propyl-3(N-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer
preclamol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.